molecular formula C10H13N5OS B5304155 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B5304155
M. Wt: 251.31 g/mol
InChI Key: GOUVNDOIOHXRJN-UHFFFAOYSA-N
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Description

1-Ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbodithioate with ethyl isothiocyanate under reflux conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by cyclization of the thiadiazole intermediate with hydrazine hydrate.

    Amidation: The final step involves the amidation of the pyrazole-thiadiazole intermediate with ethyl chloroformate to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-Ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole or pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles such as amines or alcohols replace the ethyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Materials Science: Its heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The compound’s heterocyclic rings can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking. The pathways involved may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems.

Comparison with Similar Compounds

1-Ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

  • 1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
  • 1-ethyl-N-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
  • 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-imidazole-3-carboxamide

These compounds share similar structural features but differ in the substituents on the heterocyclic rings or the type of heterocycle fused with the pyrazole ring. The uniqueness of this compound lies in its specific combination of the thiadiazole and pyrazole rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS/c1-3-8-12-13-10(17-8)11-9(16)7-5-6-15(4-2)14-7/h5-6H,3-4H2,1-2H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUVNDOIOHXRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NN(C=C2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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